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molecular formula C8H7NO B7809783 Indolizin-7-ol CAS No. 470477-71-5

Indolizin-7-ol

Cat. No. B7809783
M. Wt: 133.15 g/mol
InChI Key: JPHZXOMIVRMJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030138B2

Procedure details

To a suspension of lithium aluminum hydride (2.30 g) in tetrahydrofuran (50 ml) was added dropwise indolizin-7-one (2.80 g), which was prepared from 4,4-diethoxybutylamine and diethyl 1,3-acetonedicarboxylate according to the method described in Heterocycles, 43, 1391 (1996), with stirring under ice-cooling under a nitrogen atmosphere, and the resulting mixture was stirred at the same temperature for 1 hour. After stirring, to the reaction mixture was added sodium sulfate decahydrate, and the resulting mixture was furthermore stirred at room temperature for 1 hour. After removing insoluble materials by filtration, the filtrate was evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (4:1) as the eluent to afford the title compound (1.70 g, yield: 59%) as a yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
indolizin-7-one
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1[C:15]2[N:10]([CH:11]=[CH:12][C:13](=[O:16])[CH:14]=2)[CH2:9][CH:8]=1.C(OC(OCC)CCCN)C.CCOC(CC(CC(OCC)=O)=O)=O.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH:7]1[CH:8]=[CH:9][N:10]2[C:15]=1[CH:14]=[C:13]([OH:16])[CH:12]=[CH:11]2 |f:0.1.2.3.4.5,9.10.11.12.13.14.15.16.17.18.19.20.21|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
indolizin-7-one
Quantity
2.8 g
Type
reactant
Smiles
C1=CCN2C=CC(C=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCN)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)CC(=O)CC(=O)OCC
Step Four
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
43, 1391 (1996), with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at the same temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring, to the reaction mixture
STIRRING
Type
STIRRING
Details
the resulting mixture was furthermore stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removing insoluble materials
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C=1C=CN2C=CC(=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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